molecular formula C7H10O6S2 B12551618 3,3-Di(ethenesulfonyl)propanoic acid CAS No. 184910-77-8

3,3-Di(ethenesulfonyl)propanoic acid

Cat. No.: B12551618
CAS No.: 184910-77-8
M. Wt: 254.3 g/mol
InChI Key: CGQAZIIPAYBTRH-UHFFFAOYSA-N
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Description

3,3-Di(ethenesulfonyl)propanoic acid is a chemical compound that belongs to the class of sulfonyl derivatives It is characterized by the presence of two ethenesulfonyl groups attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Di(ethenesulfonyl)propanoic acid typically involves the reaction of ethenesulfonyl chloride with propanoic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,3-Di(ethenesulfonyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ethenesulfonyl groups to sulfonyl groups.

    Substitution: The ethenesulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonyl compounds, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

3,3-Di(ethenesulfonyl)propanoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Di(ethenesulfonyl)propanoic acid involves its interaction with molecular targets through its sulfonyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition or activation, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dithiodipropionic acid: Contains sulfur atoms instead of ethenesulfonyl groups.

    3-(ethenylsulfonyl)propanoic acid: Similar structure but with only one ethenesulfonyl group.

    3-(hydroxyphenylphosphinyl)propanoic acid: Contains a phosphinyl group instead of sulfonyl groups.

Uniqueness

3,3-Di(ethenesulfonyl)propanoic acid is unique due to the presence of two ethenesulfonyl groups, which impart distinct chemical reactivity and potential for diverse applications. This makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

184910-77-8

Molecular Formula

C7H10O6S2

Molecular Weight

254.3 g/mol

IUPAC Name

3,3-bis(ethenylsulfonyl)propanoic acid

InChI

InChI=1S/C7H10O6S2/c1-3-14(10,11)7(5-6(8)9)15(12,13)4-2/h3-4,7H,1-2,5H2,(H,8,9)

InChI Key

CGQAZIIPAYBTRH-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)C(CC(=O)O)S(=O)(=O)C=C

Origin of Product

United States

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